molecular formula C17H17NO4 B3053667 Benzyl N-benzyloxycarbonylglycinate CAS No. 5513-38-2

Benzyl N-benzyloxycarbonylglycinate

Cat. No.: B3053667
CAS No.: 5513-38-2
M. Wt: 299.32 g/mol
InChI Key: STICGTUXBDFNAJ-UHFFFAOYSA-N
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Description

Benzyl N-benzyloxycarbonylglycinate is a derivative of glycine, where the nitrogen atom is protected by a benzyloxycarbonyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzyl N-benzyloxycarbonylglycinate typically involves the reaction of benzyl carbamate with glyoxylic acid monohydrate. The reaction is carried out under reflux conditions in an anhydrous ether solvent. The product, α-hydroxy-N-benzyloxycarbonylglycine, is then further reacted with methanol and sulfuric acid to yield methyl α-methoxy-N-benzyloxycarbonylglycinate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-benzyloxycarbonylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glycine derivatives, substituted glycine esters, and various oxidized products depending on the reaction conditions .

Scientific Research Applications

Benzyl N-benzyloxycarbonylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-benzyloxycarbonylglycinate involves the protection of the amino group through the benzyloxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. Its stability under various reaction conditions and ease of removal of the protecting group further enhance its utility in organic synthesis .

Properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(21-12-14-7-3-1-4-8-14)11-18-17(20)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICGTUXBDFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203645
Record name Benzyl N-benzyloxycarbonylglycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5513-38-2
Record name N-[(Phenylmethoxy)carbonyl]glycine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5513-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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Synthesis routes and methods I

Procedure details

To a solution of N-benzyloxycarbonylglycine (0.42 g) and triethylamine (0.28 ml) in dioxane (5 ml), ethyl 2-benzyloxycarbonyloxyimino-2-cyanoacetate (0.55 g) is added, and the resulting mixture is stirred for 3 hours. The reaction mixture is treated as in Example A to give N-benzyloxycarbonylglycine benzyl ester (0.57 g) as an oil.
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ethyl 2-benzyloxycarbonyloxyimino-2-cyanoacetate
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Synthesis routes and methods II

Procedure details

To a mixture of 1.05 g. of N-benzyloxycarbonylglycine, 0.54 g. of benzylalcohol and 50 ml. of methylene chloride is added dropwise a solution of 1.31 g. of triphenyl phosphine and 1.10 g. of 2,2'-dipyridyl disulfide in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 6 hours. The reaction mixture is treated with the same procedure as described above to give 1.36 g. of the desired product melting at 71° - 72°C.
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Synthesis routes and methods III

Procedure details

A mixture of 2.09 g. of N-benzyloxycarbonylglycine, 2.62 g. of triphenyl phosphine, 2.61 g. of 2-nitrobenzenesulfenic acid benzyl ester, 2.20 g. of 2,2'-dipyridyl disulfide and 50 ml. of methylene chloride is stirred at room temperature for 3 hours. The reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate, water, 0.1 N hydrochloric acid and water and then dried over anhydrous sodium sulfate. The solvent is distilled off. The residue is dissolved in methylene chloride. The solution is subjected to column chromatography using silica gel and eluted with methylene chloride. Distillation of the solvent from the eluate gives 2.51 g. of the desired product melting at 72°C.
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2-nitrobenzenesulfenic acid benzyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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